5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
CAS No.: 919119-61-2
Cat. No.: VC15903504
Molecular Formula: C16H22BNO3
Molecular Weight: 287.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919119-61-2 |
---|---|
Molecular Formula | C16H22BNO3 |
Molecular Weight | 287.2 g/mol |
IUPAC Name | 5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Standard InChI | InChI=1S/C16H22BNO3/c1-10-7-11-8-12(19-6)9-13(14(11)18-10)17-20-15(2,3)16(4,5)21-17/h7-9,18H,1-6H3 |
Standard InChI Key | AAUQGODVSUVOLU-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound 5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole features a heteroaromatic indole core substituted with methoxy (–OCH₃), methyl (–CH₃), and pinacol boronic ester groups. Its molecular formula is C₁₉H₂₅BNO₃, derived from:
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Indole backbone: C₈H₇N
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Methoxy group: –OCH₃ (adds C₁H₃O)
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Methyl group: –CH₃ (adds C₁H₃)
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Pinacol boronic ester: C₆H₁₂BO₂
The calculated molecular weight is 335.2 g/mol, consistent with analogs such as methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate (C₁₆H₂₀BNO₄, MW 301.1 g/mol) .
Structural Elucidation
The indole nitrogen is positioned at C1, with substituents at C2 (methyl), C5 (methoxy), and C7 (boronic ester). The boronic ester group adopts a planar trigonal geometry, enabling Suzuki-Miyaura cross-coupling reactions . The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents .
Synthetic Methodologies
Boronic Ester Installation
The boronic ester group is introduced via iodine-magnesium exchange followed by borylation, as demonstrated in analogous systems :
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I/Mg Exchange: Treatment of 7-iodo-5-methoxy-2-methyl-1H-indole with iPrMgCl·LiCl generates a Grignard intermediate.
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Borylation: Reaction with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound.
Key conditions:
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Temperature: –78°C to –20°C
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Solvent: Tetrahydrofuran (THF)
Alternative Routes
Copper-mediated cross-coupling (e.g., CuCN·2LiCl) enables functionalization of pre-borylated indoles, though this method is less common for C7-substituted derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data extrapolated from structurally related compounds :
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.37 | Singlet | Pinacol CH₃ |
¹H | 2.46 | Singlet | C2–CH₃ |
¹H | 3.85 | Singlet | C5–OCH₃ |
¹H | 6.17–7.16 | Multiplet | Aromatic H |
¹³C NMR peaks for the boronic ester appear at 83–85 ppm (B–O), while the indole carbons resonate between 95–150 ppm .
Infrared (IR) Spectroscopy
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B–O stretch: 1,350–1,310 cm⁻¹
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C–N stretch: 1,250–1,200 cm⁻¹
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OCH₃ stretch: 2,850–2,800 cm⁻¹
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group facilitates C–C bond formation with aryl halides, enabling access to biaryl structures. For example:
Reaction yields exceed 75% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Medicinal Chemistry
Indole-boronic esters are precursors to protease inhibitors and kinase-targeting agents. The methoxy group enhances membrane permeability, while the boronic acid (post-hydrolysis) acts as a transition-state analog .
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